Rabéprazole

Vue d'ensemble

Description

Le rabéprazole est un inhibiteur de la pompe à protons utilisé pour diminuer la production d’acide gastrique. Il est couramment prescrit pour le traitement de la maladie ulcéreuse peptique, du reflux gastro-œsophagien et des affections impliquant une production excessive d’acide gastrique, telles que le syndrome de Zollinger-Ellison . Le this compound agit en bloquant l’enzyme H+/K+ ATPase dans la paroi de l’estomac, réduisant ainsi la sécrétion d’acide .

Mécanisme D'action

Le rabéprazole exerce ses effets en inhibant l’enzyme H+/K+ ATPase dans les cellules pariétales gastriques. Cette enzyme est responsable de l’étape finale de la production d’acide gastrique. Le this compound est un promédicament qui est activé dans l’environnement acide de l’estomac, où il est converti en sa forme sulfénamide active . Cette forme active se lie à l’enzyme, ce qui entraîne une réduction de la sécrétion d’acide .

Composés similaires :

- Oméprazole

- Pantoprazole

- Lansoprazole

Comparaison : Le this compound, comme les autres inhibiteurs de la pompe à protons, réduit la production d’acide gastrique. Il a un début d’action plus rapide et une durée d’effet plus longue par rapport à certains autres inhibiteurs de la pompe à protons . De plus, le this compound est moins susceptible d’interagir avec d’autres médicaments métabolisés par les enzymes hépatiques CYP2C19 et CYP3A4 .

Le this compound se distingue par sa structure chimique unique, qui comprend un groupe méthoxypropoxy qui améliore sa stabilité et son efficacité .

Applications De Recherche Scientifique

Rabeprazole has a wide range of scientific research applications:

Chemistry: It is used in the study of proton pump inhibitors and their effects on acid secretion.

Biology: Research on rabeprazole includes its impact on cellular processes and enzyme inhibition.

Analyse Biochimique

Biochemical Properties

Rabeprazole functions by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located on the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to this enzyme, rabeprazole effectively blocks the secretion of hydrogen ions into the gastric lumen, reducing acid production . Rabeprazole is a prodrug that is converted into its active form in the acidic environment of the parietal cells .

Cellular Effects

Rabeprazole impacts various cellular processes, particularly in the gastric parietal cells where it inhibits acid secretion. This inhibition affects cell signaling pathways related to acid production and can influence gene expression associated with these pathways . Additionally, rabeprazole has been shown to inhibit cell proliferation by targeting signal transducer and activator of transcription 3 (STAT3)-mediated hexokinase 2 (HK2) expression .

Molecular Mechanism

At the molecular level, rabeprazole exerts its effects by irreversibly binding to the H+/K+ ATPase enzyme on the gastric parietal cells. This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions and thereby reducing gastric acid secretion . Rabeprazole is activated in the acidic environment of the stomach, where it is converted into an active sulfenamide form that binds to the proton pump .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rabeprazole have been observed to change over time. The drug is rapidly absorbed and concentrated in the parietal cells, where it exerts its inhibitory effects on acid secretion. Over time, the stability and degradation of rabeprazole can influence its long-term efficacy. Studies have shown that prolonged use of rabeprazole can lead to changes in cellular function, including potential alterations in magnesium levels and bone density .

Dosage Effects in Animal Models

In animal models, the effects of rabeprazole vary with different dosages. Higher doses of rabeprazole have been associated with more pronounced inhibition of gastric acid secretion. At very high doses, adverse effects such as bone fractures and gut infections have been observed . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

Rabeprazole is metabolized primarily through non-enzymatic conversion to rabeprazole-thioether. A minor metabolic pathway involves the cytochrome P450 liver isoenzymes CYP2C19 and CYP3A4, which convert rabeprazole into desmethyl rabeprazole and other metabolites . These metabolic pathways play a crucial role in determining the drug’s pharmacokinetics and overall efficacy.

Transport and Distribution

Rabeprazole is transported and distributed within cells and tissues primarily through passive diffusion. It is rapidly absorbed and concentrated in the gastric parietal cells, where it exerts its inhibitory effects on the proton pump . The distribution of rabeprazole within the body is influenced by its binding to plasma proteins, which facilitates its transport to the target cells.

Subcellular Localization

Within the cells, rabeprazole is localized primarily in the gastric parietal cells, where it targets the H+/K+ ATPase enzyme on the secretory surface of these cells . The drug’s localization is crucial for its function, as it needs to be in close proximity to the proton pump to exert its inhibitory effects. The acidic environment of the stomach facilitates the conversion of rabeprazole into its active form, ensuring its effective localization and function.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le rabéprazole est synthétisé par un procédé en plusieurs étapes. Une méthode courante consiste à faire réagir le 2-mercaptobenzimidazole avec la 4-(3-méthoxypropoxy)-3-méthylpyridine en présence d’un oxydant pour former le this compound . Les conditions réactionnelles incluent généralement le maintien d’une plage de température de 10 à 6 degrés Celsius et une agitation pendant 1,5 à 2,5 heures .

Méthodes de production industrielle : En milieu industriel, le this compound sodique est produit en dissolvant ou en suspendant le this compound dans un solvant, en ajoutant une substance alcaline contenant des ions sodium, puis en soumettant la solution à une décoloration et une filtration . Le produit final est obtenu par séparation solide-liquide et séchage sous pression réduite .

Analyse Des Réactions Chimiques

Types de réactions : Le rabéprazole subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé à l’aide d’une solution d’hypochlorite de sodium.

Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites tels que l’acide thioéther carboxylique, le thioéther glucuronide et la sulfone .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé dans l’étude des inhibiteurs de la pompe à protons et de leurs effets sur la sécrétion d’acide.

Biologie : La recherche sur le this compound comprend son impact sur les processus cellulaires et l’inhibition enzymatique.

Comparaison Avec Des Composés Similaires

- Omeprazole

- Pantoprazole

- Lansoprazole

Comparison: Rabeprazole, like other proton pump inhibitors, reduces stomach acid production. it has a faster onset of action and a longer duration of effect compared to some other proton pump inhibitors . Additionally, rabeprazole is less likely to interact with other medications metabolized by the liver enzymes CYP2C19 and CYP3A4 .

Rabeprazole stands out due to its unique chemical structure, which includes a methoxypropoxy group that enhances its stability and efficacy .

Propriétés

IUPAC Name |

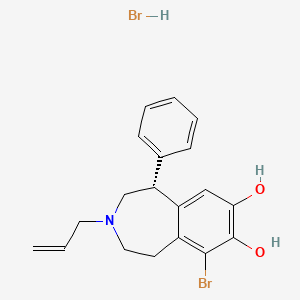

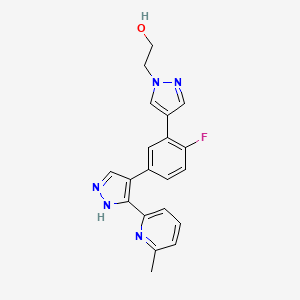

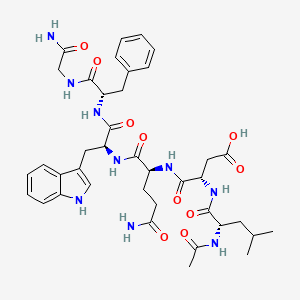

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044122 | |

| Record name | Rabeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rabeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.2X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Rabeprazole belongs to a class of antisecretory compounds (substituted benzimidazole proton-pump inhibitors) that do not exhibit anticholinergic or histamine H2-receptor antagonist properties, but suppress gastric acid secretion by inhibiting the gastric H+/K+ATPase (hydrogen-potassium adenosine triphosphatase) at the secretory surface of the gastric parietal cell. Because this enzyme is regarded as the acid (proton) pump within the parietal cell, rabeprazole has been characterized as a gastric proton-pump inhibitor. Rabeprazole blocks the final step of gastric acid secretion. In gastric parietal cells, rabeprazole is protonated, accumulates, and is transformed to an active sulfenamide. When studied in vitro, rabeprazole is chemically activated at pH 1.2 with a half-life of 78 seconds., Rabeprazole is a selective and irreversible proton pump inhibitor. Rabeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosine triphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+, K+-ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, rabeprazole is known as a gastric acid pump inhibitor. Rabeprazole does not have anticholinergic or histamine H2-receptor antagonist properties., Rabeprazole binds to hydrogen-potassium ATPase in gastric parietal cells; inactivation of this enzyme system (also known as the proton, hydrogen, or acid pump) blocks the final step in the secretion of hydrochloric acid secretion. The antisecretory effect is apparent within 1 hour following oral administration with the median inhibitory effect on 24-hour gastric acidity being 88% of maximal after the first dose. | |

| Record name | Rabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from CH2Cl2/ether | |

CAS No. |

117976-89-3 | |

| Record name | Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117976-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rabeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32828355LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rabeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99-100 °C (decomposes), 101.7 - 103.9 °C | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rabeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of rabeprazole?

A: Rabeprazole is a proton pump inhibitor (PPI) that acts by irreversibly binding to the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) pump located in the parietal cells of the stomach []. This binding inhibits the final step of gastric acid secretion, leading to a marked reduction in stomach acidity.

Q2: Is rabeprazole enantioselective in its mechanism of action?

A: While both enantiomers of rabeprazole possess equal potency in inhibiting the proton pump, (R)-rabeprazole exhibits higher absorption and slower elimination compared to (S)-rabeprazole, contributing to its greater overall efficacy [].

Q3: How does the mechanism of rabeprazole differ from other PPIs?

A: Rabeprazole is characterized by its rapid activation in the acidic environment of the parietal cell canaliculus, leading to faster inhibition of proton pumps compared to other PPIs like omeprazole, lansoprazole, and pantoprazole [].

Q4: Does rabeprazole affect gastric epithelial barrier function?

A: Studies suggest that rabeprazole can downregulate the expression of zonula occludens-1 (ZO-1), a crucial protein for maintaining gastric epithelial barrier integrity, through the inhibition of the FOXF1/STAT3 pathway. This downregulation can potentially compromise barrier function and requires further investigation [].

Q5: How is rabeprazole metabolized in the body?

A: Rabeprazole is primarily metabolized in the liver, predominantly through a non-enzymatic reduction pathway to rabeprazole thioether. A smaller portion undergoes metabolism by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4 [, ].

Q6: Does the genetic polymorphism of CYP2C19 affect rabeprazole's efficacy?

A: Although CYP2C19 contributes to rabeprazole metabolism, studies suggest that its acid-inhibitory efficacy is not significantly influenced by CYP2C19 genetic polymorphism [, ].

Q7: How does food intake affect the pharmacokinetics of rabeprazole?

A: Food intake can delay the absorption and reduce the bioavailability of rabeprazole granules by approximately 55% for Cmax and 28% for AUCinf [].

Q8: Does rabeprazole accumulate in the body with repeated dosing?

A: No, rabeprazole does not accumulate in the body with repeated dosing [].

Q9: How is rabeprazole eliminated from the body?

A: The metabolites of rabeprazole are primarily excreted in the urine [].

Q10: What are the primary clinical indications for rabeprazole?

A: Rabeprazole is indicated for various acid-related disorders, including gastroesophageal reflux disease (GERD), duodenal ulcers, gastric ulcers, Zollinger-Ellison syndrome, and Helicobacter pylori eradication (in combination with antibiotics) [, ].

Q11: How does rabeprazole compare to other PPIs in terms of efficacy in treating GERD?

A: Studies demonstrate that rabeprazole provides rapid and effective relief from GERD symptoms, comparable to other PPIs like omeprazole and lansoprazole [, , , ]. It exhibits a rapid onset of action, providing symptom relief within 24 hours [].

Q12: Is rabeprazole effective in preventing the recurrence of peptic ulcers?

A: Long-term studies demonstrate that once-daily rabeprazole, at doses of 5 mg or 10 mg, effectively prevents the recurrence of peptic ulcers in patients on low-dose aspirin therapy [].

Q13: How effective is rabeprazole in eradicating Helicobacter pylori?

A: Rabeprazole-based triple therapy has shown comparable eradication rates to omeprazole-based regimens [, , , ]. The success rate may be influenced by factors like CYP2C19 genotype status and the specific antibiotic combination used [].

Q14: What are the common side effects associated with rabeprazole?

A: Rabeprazole is generally well-tolerated. Common side effects are usually mild and may include headache, diarrhea, nausea, and abdominal pain. [, , ].

Q15: What is the stability profile of rabeprazole?

A: Rabeprazole is unstable in acidic environments, necessitating its formulation as enteric-coated tablets or capsules to protect it from degradation in the stomach [].

Q16: What strategies are employed to improve the stability and bioavailability of rabeprazole formulations?

A: Several strategies are employed, including enteric coating, the development of amorphous forms with low moisture content [], and incorporation into liposomes for enhanced stability and dissolution [].

Q17: What analytical methods are commonly used for the quantification of rabeprazole?

A: High-performance liquid chromatography (HPLC) with UV detection [, ] and tandem mass spectrometry (LC-MS/MS) [, ] are commonly employed for sensitive and specific quantification of rabeprazole and its metabolites in various matrices.

Q18: How is the quality of rabeprazole drug products ensured?

A: Quality control measures include assessing various physicochemical parameters such as weight variation, friability, disintegration, dissolution profiles, and active ingredient content to ensure compliance with pharmacopoeial standards [].

Q19: What are some promising areas of ongoing research related to rabeprazole?

A: Ongoing research includes:* Investigating the potential of high-dose rabeprazole as an adjuvant therapy in cancer treatment by modulating tumor microenvironment acidity [].* Exploring novel drug delivery systems like liposomes to improve the stability, bioavailability, and targeted delivery of rabeprazole [].* Elucidating the long-term effects of rabeprazole use, particularly in specific patient populations, and evaluating its potential benefits and risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)